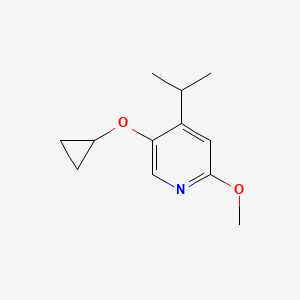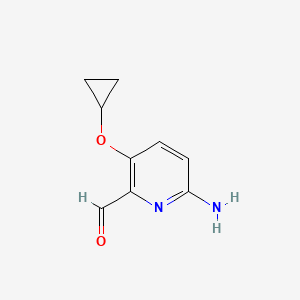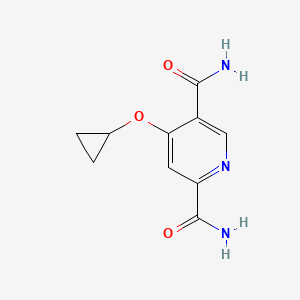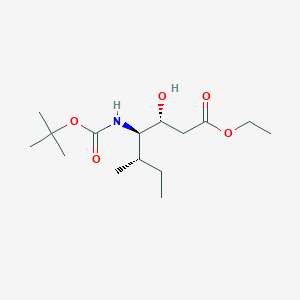![molecular formula C10H9IN2O2 B14813764 Ethyl 8-iodoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B14813764.png)
Ethyl 8-iodoimidazo[1,2-a]pyridine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Iodo-imidazo[1,2-a]pyridine-6-carboxylic acid ethyl ester is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of an iodine atom at the 8th position and an ethyl ester group at the 6th position of the imidazo[1,2-a]pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodo-imidazo[1,2-a]pyridine-6-carboxylic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-aminopyridine derivatives.
Formation of Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core is constructed through cyclization reactions, often involving condensation or multicomponent reactions.
Esterification: The carboxylic acid group at the 6th position is esterified using ethanol and a suitable catalyst, such as sulfuric acid or a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 8-Iodo-imidazo[1,2-a]pyridine-6-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the nitrogen atoms or the imidazo[1,2-a]pyridine ring.
Coupling Reactions: The ethyl ester group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Iodination: Iodine (I2) or N-iodosuccinimide (NIS) in the presence of a base.
Esterification: Ethanol and sulfuric acid or DCC as a coupling reagent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Substituted Derivatives: Products with various functional groups replacing the iodine atom.
Oxidized or Reduced Forms: Compounds with modified oxidation states.
Coupled Products: More complex molecules formed through coupling reactions.
Scientific Research Applications
8-Iodo-imidazo[1,2-a]pyridine-6-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Iodo-imidazo[1,2-a]pyridine-6-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or disrupt protein-protein interactions, leading to its therapeutic effects.
Comparison with Similar Compounds
- 8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
- 8-Amino-imidazo[1,2-a]pyridine derivatives
- 6-Substituted imidazo[1,2-a]pyridine analogues
Comparison:
- Uniqueness: 8-Iodo-imidazo[1,2-a]pyridine-6-carboxylic acid ethyl ester is unique due to the specific positioning of the iodine atom and the ethyl ester group, which can influence its biological activity and chemical reactivity.
- Activity Profile: Compared to similar compounds, it may exhibit different potency, selectivity, and spectrum of activity, making it a valuable scaffold for drug discovery.
Properties
Molecular Formula |
C10H9IN2O2 |
|---|---|
Molecular Weight |
316.09 g/mol |
IUPAC Name |
ethyl 8-iodoimidazo[1,2-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H9IN2O2/c1-2-15-10(14)7-5-8(11)9-12-3-4-13(9)6-7/h3-6H,2H2,1H3 |
InChI Key |
YOMKVSUHPNJGGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=CN=C2C(=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Cyanomethyl)-2,4,5,6-tetramethylphenyl]propanenitrile](/img/structure/B14813687.png)


![2-(4-chloro-2,3-dimethylphenoxy)-N-[4-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B14813710.png)


![2,4-dichloro-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]benzohydrazide](/img/structure/B14813724.png)



![rac-(1R,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one hydrochloride](/img/structure/B14813752.png)
![2-(2-bromo-4-ethylphenoxy)-N-[(4-chloro-3-nitrophenyl)carbamothioyl]acetamide](/img/structure/B14813757.png)


